![molecular formula C26H22N2O2 B2980960 2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole CAS No. 379712-27-3](/img/structure/B2980960.png)
2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole
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Overview
Description
“2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains a methoxyphenyl group, a naphthalen-2-ylmethyl group, and a 1H-benzo[d]imidazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocyclic structures .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, compounds with similar structures can undergo reactions like electrophilic aromatic substitution, nucleophilic aromatic substitution, and redox reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .
Scientific Research Applications
Synthesis of Naphthalene-Substituted Aromatic Esters
This compound can be used in the synthesis of naphthalene-substituted aromatic esters. The process involves Rh (iii)-catalyzed C–H bond naphthylation and cascade directing group transformation. This method allows for the creation of diverse naphthalene-substituted aromatic esters, which can be further functionalized and derivatized .
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have been studied for their antimicrobial properties. They are particularly relevant in the search for new antibacterial agents that possess a mechanism of action different from traditional antibiotics. This is crucial in the era of increasing drug-resistant bacterial infections .
Flavor Industry Applications
While not directly related to the exact compound , structurally similar compounds, such as sodium 2-(4-methoxyphenoxy)propanoate, have been assessed for safety and used as flavor ingredients. This suggests potential applications of the compound in flavor chemistry, pending further safety assessments .
Molecular Docking Studies
Molecular docking studies are essential for drug discovery, and compounds like 2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole can be used as ligands. These studies help in understanding the interaction between the compound and target proteins, aiding in the design of new drugs .
Development of Novel Antibacterial Agents
The structure of this compound, particularly the benzimidazole moiety, is significant in the development of novel antibacterial agents. It can be used to target key functional proteins in bacterial cell division, such as FtsZ, which is a potential target for new antibacterial drugs .
Antifungal Agent Research
Similar to its antibacterial applications, this compound could also be explored for its antifungal properties. The need for orally active antifungal agents that are effective against a broad array of systematic and superficial fungal infections makes this an area of interest for further research .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Biochemical Pathways
The compound may influence various biochemical pathways depending on its target. For instance, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as pH can influence the ionization state of the compound and its target .
properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(naphthalen-2-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-29-22-12-14-23(15-13-22)30-18-26-27-24-8-4-5-9-25(24)28(26)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-16H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQBYIJBXVEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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